tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate
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Overview
Description
TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a tert-butyl group, a fluorophenyl group, a ureidothiophene moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Ureidothiophene Moiety: This step involves the reaction of a thiophene derivative with an isocyanate to form the ureidothiophene structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Piperidine: The ureidothiophene intermediate is then coupled with a piperidine derivative under basic conditions.
Addition of the Tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the ureido group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the ureido group.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the ureidothiophene moiety are crucial for binding to these targets, while the piperidine ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL (S)-3-(5-(3-CHLOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL (S)-3-(5-(3-METHOXYPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE
Uniqueness
The presence of the fluorophenyl group in TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE imparts unique electronic properties that can enhance its binding affinity and specificity for certain biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
860354-61-6 |
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Molecular Formula |
C22H27FN4O4S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[3-(carbamoylamino)-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H27FN4O4S/c1-22(2,3)31-21(30)27-9-5-8-15(12-27)25-19(28)18-16(26-20(24)29)11-17(32-18)13-6-4-7-14(23)10-13/h4,6-7,10-11,15H,5,8-9,12H2,1-3H3,(H,25,28)(H3,24,26,29)/t15-/m0/s1 |
InChI Key |
UHTAYWLTFQWDAG-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N |
Origin of Product |
United States |
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